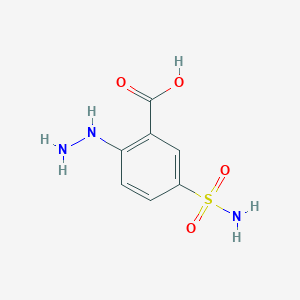

2-Hydrazinyl-5-sulfamoylbenzoic acid

Description

2-Hydrazinyl-5-sulfamoylbenzoic acid is a benzoic acid derivative featuring a hydrazinyl (-NH-NH₂) group at the 2-position and a sulfamoyl (-SO₂-NH₂) group at the 5-position.

Properties

Molecular Formula |

C7H9N3O4S |

|---|---|

Molecular Weight |

231.23 g/mol |

IUPAC Name |

2-hydrazinyl-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H9N3O4S/c8-10-6-2-1-4(15(9,13)14)3-5(6)7(11)12/h1-3,10H,8H2,(H,11,12)(H2,9,13,14) |

InChI Key |

ZQFDNNRBIGVLFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-sulfamoylbenzoic acid typically involves the reaction of 5-sulfamoylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or water. The reaction mixture is heated to facilitate the formation of the hydrazine derivative. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound 2-Hydrazinyl-5-sulfamoylbenzoic acid features a sulfonamide group attached to a benzoic acid derivative, which is crucial for its biological activity. The synthesis typically involves the reaction of hydrazine derivatives with sulfonamide-substituted benzoic acids.

Synthesis Overview:

- Starting Materials : Sulfonamide derivatives and hydrazine.

- Reaction Conditions : Typically conducted under reflux in solvents like ethanol or methanol.

- Purification : The product is purified through recrystallization.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

Recent studies have indicated that this compound can inhibit the proliferation of cancer cells, particularly those overexpressing anti-apoptotic Bcl-2 family proteins. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested : Lymphoma cell lines (e.g., Ramos, Jurkat).

- Results : Compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity.

Treatment of Edema

As a derivative of sulfonamide, this compound can be utilized in treating edema associated with conditions such as heart failure and renal dysfunction. Its diuretic properties are comparable to established agents like furosemide.

Cancer Therapy

The potential of this compound as a dual inhibitor targeting Mcl-1 and Bfl-1 proteins presents a novel approach in cancer therapy. By selectively inducing apoptosis in malignant cells while sparing normal cells, it could enhance the efficacy of existing chemotherapy regimens.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Effects

2-Hydrazinyl-4-sulfobenzoic Acid (CAS 77734-51-1)

- Structural Difference : The sulfonic acid group (-SO₃H) replaces the sulfamoyl group, and the hydrazinyl group remains at the 2-position. However, the sulfonic acid is located at the 4-position instead of the 5-position.

- Impact : The positional shift alters electronic distribution, likely reducing basicity compared to the sulfamoyl analog. This compound has a structural similarity score of 0.88 to 2-hydrazinyl-5-sulfamoylbenzoic acid, suggesting overlapping synthetic pathways but divergent reactivity .

2-Amino-5-sulfamoylbenzoic Acid (CAS 137-65-5)

- Structural Difference: An amino (-NH₂) group replaces the hydrazinyl (-NH-NH₂) group.

2-Hydroxy-5-methylbenzoic Acid

- Structural Difference : A hydroxyl (-OH) and methyl (-CH₃) group replace the hydrazinyl and sulfamoyl groups.

- Impact : The lack of sulfamoyl and hydrazinyl functionalities eliminates antibacterial activity but enhances acidity (pKa ~2.98 due to -OH and -COOH groups). This compound is primarily used in laboratory synthesis and material science .

Functional Group Comparisons: Sulfamoyl vs. Sulfonamide vs. Diazenyl

Sulfasalazine (CAS 599-79-1)

- Structure : Contains a diazenyl (-N=N-) group linking a 2-hydroxybenzoic acid to a pyridinylsulfamoylphenyl group.

- Key Differences :

- The diazenyl group enables conjugation and redox activity, critical for its use as an anti-inflammatory prodrug.

- The pyridinylsulfamoyl group enhances target specificity (e.g., inhibition of NF-κB in rheumatoid arthritis).

- Contrast : Unlike this compound, sulfasalazine’s complexity limits its utility as a synthetic intermediate but broadens therapeutic applications .

5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic Acid (CAS 793690-07-0)

- Structure : Features a furylmethyl-sulfamoyl group at the 5-position and a methyl group at the 2-position.

- The methyl group increases lipophilicity, altering pharmacokinetics compared to the hydrazinyl analog .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (Polar Solvents) | Notable Reactivity |

|---|---|---|---|

| This compound | ~249.27 g/mol | High (due to -SO₂-NH₂) | Schiff base formation, oxidation |

| Sulfasalazine | 398.39 g/mol | Moderate | Redox-active diazenyl group |

| 2-Hydroxy-5-methylbenzoic acid | 152.15 g/mol | High | Acid-catalyzed esterification |

Biological Activity

2-Hydrazinyl-5-sulfamoylbenzoic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, pharmacological applications, and relevant research findings.

Chemical Structure

The compound features a benzoic acid core with a hydrazinyl group and a sulfamoyl group, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological macromolecules, particularly enzymes and proteins.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key areas of activity include:

- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially inhibiting their functionality.

- Protein Interactions : The sulfamoyl group may influence protein stability and function through non-covalent interactions, modulating various biochemical pathways.

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase (CA) isozymes, which are important targets for the treatment of conditions like glaucoma and cancer. A study demonstrated that derivatives containing hydrazinyl groups showed enhanced inhibitory activities against human carbonic anhydrases I and II compared to standard sulfonamide drugs .

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | CA I |

| 4-Sulfamoylbenzoic acid | 1.2 | CA II |

| Dorzolamide | 3.0 | CA I |

Case Studies

- Antitumor Activity : A study investigated the effects of sulfonamide derivatives on tumor-associated carbonic anhydrases (CA IX and CA XII). The results indicated that compounds with hydrazinyl substitutions exhibited significant antitumor activity by inhibiting these isoforms, which are overexpressed in hypoxic tumors .

- Antimicrobial Properties : Another research effort focused on the synthesis of novel aminopyridine-sulfamoylbenzoic acid salts. These compounds were tested for antimicrobial and antifungal activities, showing promising results against various pathogens .

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The hydrazinyl group can react with nucleophilic sites on enzymes, leading to irreversible inhibition.

- Non-covalent Interactions : The sulfamoyl moiety may stabilize enzyme-substrate complexes or alter protein conformations, impacting their activity.

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer: Use enzyme inhibition assays (e.g., carbonic anhydrase II) with spectrophotometric detection. IC50 values are calculated using dose-response curves (0.1–100 µM). Validate specificity with knockout cell lines or competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.